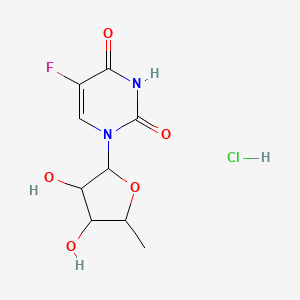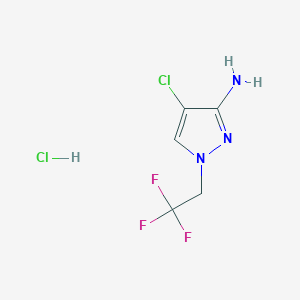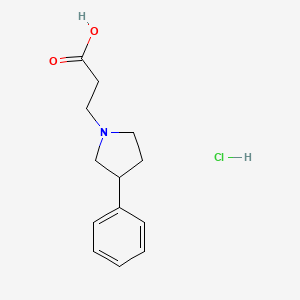![molecular formula C27H44ClNO3 B8088386 10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride](/img/structure/B8088386.png)
10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier 10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride is a chemical entity listed in the PubChem database. It is a unique compound with specific properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride involves specific chemical reactions and conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the use of reagents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the compound, and implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological effect. The exact molecular targets and pathways are identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. Its uniqueness can be highlighted by comparing its reactivity, biological activity, and applications with those of similar compounds.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its synthesis, chemical reactions, applications, and mechanism of action make it a valuable subject of study for researchers and industry professionals.
Properties
IUPAC Name |
10,20-dihydroxy-6,10,23-trimethyl-4-azoniahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3.ClH/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2;/h15-23,25,29,31H,4-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZXJXQRTYZUEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3C[NH+]2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2C(C3CCC4C(C3C[NH+]2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;dihydrochloride](/img/structure/B8088307.png)
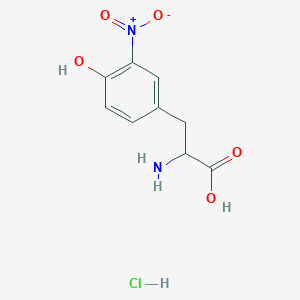
![4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+)](/img/structure/B8088321.png)
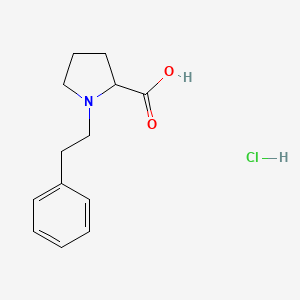
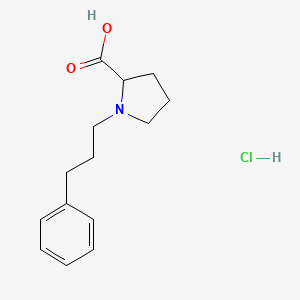
![2-Hydroxytricyclo[7.3.1.02,7]tridecan-13-one;hydrate](/img/structure/B8088348.png)
![11-Ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol;hydrochloride](/img/structure/B8088360.png)
![[4-methylsulfanyl-1-oxo-1-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butan-2-yl]azanium;chloride](/img/structure/B8088365.png)
![11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088373.png)
![11-(2-Aminoacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088381.png)
![2-[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B8088385.png)
